molecular formula C7H7ClS2 B13903230 2-Chloro-5-(methylthio)benzenethiol

2-Chloro-5-(methylthio)benzenethiol

Cat. No.: B13903230
M. Wt: 190.7 g/mol
InChI Key: BOWUCIGRWRVEPK-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)benzenethiol (C₇H₇ClS₂, MW 190.71 g/mol) is a sulfur-containing aromatic compound featuring a benzene ring substituted with a chlorine atom, a methylthio (-S-CH₃) group, and a thiol (-SH) moiety. It serves as a critical intermediate in organic synthesis, particularly in the preparation of guanidine-based ligands targeting NMDA receptors, which are pivotal in neurological research .

Synthesis: The compound is synthesized via a modified Curtius rearrangement starting from 2-chloro-(5-thiomethyl)-benzoic acid, followed by reaction with methyl iodide in the presence of n-butyllithium . Its hydrochloride salt form (2-chloro-5-(methylthio)aniline hydrochloride) is frequently employed in coupling reactions to generate NMDA receptor ligands with high purity (>99.9%) and yields ranging from 24% to 73% .

Properties

Molecular Formula

C7H7ClS2

Molecular Weight

190.7 g/mol

IUPAC Name

2-chloro-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C7H7ClS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3

InChI Key

BOWUCIGRWRVEPK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the chlorination of 5-(methylthio)benzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production of 2-Chloro-5-(methylthio)benzenethiol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylthio)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding thiol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylthio)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and methylthio group may also contribute to its reactivity and ability to interact with various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
2-Chloro-5-(methylthio)benzenethiol C₇H₇ClS₂ 190.71 Chloro, methylthio, thiol NMDA ligand synthesis
5-Chloro-2-methylbenzenethiol C₇H₇ClS 158.65 Chloro, methyl, thiol Organic synthesis, thiolation agent
2-Chloro-5-(trifluoromethyl)benzaldehyde C₈H₄ClF₃O 208.56 Chloro, trifluoromethyl, aldehyde Pharmaceutical intermediate
2-Chloro-5-methylthiazole C₄H₄ClNS 133.60 Chloro, methyl, thiazole Research applications

Key Observations :

  • Electron Effects : The methylthio group (-S-CH₃) in 2-chloro-5-(methylthio)benzenethiol is electron-donating, enhancing nucleophilicity at specific ring positions. In contrast, trifluoromethyl (-CF₃) in benzaldehyde derivatives () is strongly electron-withdrawing, increasing stability and altering reactivity .
  • Thiol Reactivity : Both 2-chloro-5-(methylthio)benzenethiol and 5-chloro-2-methylbenzenethiol possess a thiol (-SH) group, enabling disulfide bond formation. However, the methylthio substituent in the former may reduce oxidation susceptibility compared to the methyl group in the latter .
  • Heterocyclic vs.

Research Findings and Data

Physicochemical Properties :

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